molecular formula C26H21N3O5S B2907824 N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866897-04-3

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2907824
CAS No.: 866897-04-3
M. Wt: 487.53
InChI Key: WICUZCAUUUQXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core, substituted with a thioacetamide group and two 4-methoxyphenyl moieties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O5S/c1-32-18-11-7-16(8-12-18)27-22(30)15-35-26-28-23-20-5-3-4-6-21(20)34-24(23)25(31)29(26)17-9-13-19(33-2)14-10-17/h3-14H,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICUZCAUUUQXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Quinazolinone Derivatives

  • Quinazolinone Analogs: Compounds like N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 12) replace the benzofuran ring with a benzene ring, reducing π-conjugation. The sulfamoylphenyl substituent in Compound 12 may enhance antibacterial activity compared to the methoxyphenyl group in the target compound .

Thienopyrimidine and Hexahydro Derivatives

  • Thieno[3,2-d]pyrimidinone: The compound 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide () substitutes the benzofuran ring with a thiophene, increasing electron-richness and altering metabolic stability. Its molar mass (437.53 g/mol) and pKa (12.77) suggest moderate solubility compared to the target compound .

Substituent Effects

Thioacetamide Linkage

The thioacetamide (-S-CH2-CONH-) group is a common feature in analogs (e.g., ). This group facilitates hydrogen bonding and metal coordination, critical for enzyme inhibition. However, substituents on the acetamide nitrogen vary:

  • Methoxyphenyl (Target Compound): Enhances lipophilicity and may improve blood-brain barrier penetration.
  • Sulfamoylphenyl (, Compound 12): Introduces polar sulfonamide groups, likely improving water solubility and antibacterial targeting .

Aromatic Ring Modifications

  • Methoxy vs. Ethoxy Groups : highlights a compound with a 4-ethoxyphenyl group, which may prolong metabolic half-life compared to methoxy due to reduced cytochrome P450 oxidation .
  • Halogenated Derivatives : includes a 4-chlorophenyl substituent, which could enhance cytotoxicity via halogen bonding .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

Compound Core Structure Molar Mass (g/mol) Key Substituents pKa/Predicted Solubility
Target Compound Benzofuropyrimidinone ~460 (estimated) 4-Methoxyphenyl, thioacetamide Moderate (methoxy-dominated)
, Compound 12 Quinazolinone 483.52 4-Sulfamoylphenyl High (polar sulfonamide)
Thienopyrimidinone 437.53 Benzyl, 3-methoxyphenyl 12.77 (weak base)
Hexahydrothienopyrimidine ~430 (estimated) 4-Ethoxyphenyl, methylphenyl High (saturated core)

Table 2: NMR Chemical Shift Variations ()

Regions A (positions 39–44) and B (29–36) in analogs show distinct chemical shifts due to substituent effects. For example, methoxy groups in the target compound may deshield nearby protons, whereas sulfamoyl groups in quinazolinones () cause upfield shifts .

Biological Activity

N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C22H22N2O3SC_{22}H_{22}N_2O_3S and a molecular weight of approximately 398.49 g/mol. Its structure features a benzofuro-pyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC22H22N2O3SC_{22}H_{22}N_2O_3S
Molecular Weight398.49 g/mol
LogP3.45
Solubility in WaterLow

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Studies demonstrate that it promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes G1 or G2 phase arrest in cancer cells, preventing them from proliferating.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate absorption with a half-life of approximately 6 hours in vivo.

Table 3: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
Half-Life6 hours
Bioavailability~50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.